molecular formula C20H29BrN2O3S B2980894 N-(3-(benzylamino)-2-hydroxypropyl)-N-mesitylmethanesulfonamide hydrobromide CAS No. 1216571-44-6

N-(3-(benzylamino)-2-hydroxypropyl)-N-mesitylmethanesulfonamide hydrobromide

Cat. No.: B2980894
CAS No.: 1216571-44-6
M. Wt: 457.43
InChI Key: WYGGCBXWFSWOHT-UHFFFAOYSA-N
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Description

N-(3-(Benzylamino)-2-hydroxypropyl)-N-mesitylmethanesulfonamide hydrobromide is a sulfonamide derivative featuring a benzylamino-hydroxypropyl backbone and a mesityl-substituted methanesulfonamide group.

Properties

IUPAC Name

N-[3-(benzylamino)-2-hydroxypropyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3S.BrH/c1-15-10-16(2)20(17(3)11-15)22(26(4,24)25)14-19(23)13-21-12-18-8-6-5-7-9-18;/h5-11,19,21,23H,12-14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYGGCBXWFSWOHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N(CC(CNCC2=CC=CC=C2)O)S(=O)(=O)C)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

  • Chemistry: It can be used as a reagent in organic synthesis, particularly in the formation of benzylated compounds.

  • Biology: The compound may serve as a building block for bioactive molecules or as a probe in biological studies.

  • Medicine: It could be explored for its pharmacological properties, potentially leading to the development of new therapeutic agents.

  • Industry: Its unique chemical structure may find use in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Sulfonamide Derivatives

The compound shares structural homology with other sulfonamides, such as N-(3-bromophenyl)-3-methylbenzenesulfonamide () and N-(3-methoxypropyl)-4-methylbenzenesulfonamide (). Key differences lie in substituent effects:

  • N-(3-bromophenyl)-3-methylbenzenesulfonamide (C₁₃H₁₂BrNO₂S, MW 326.21): Incorporates a bromophenyl group, which may enhance halogen bonding but reduce solubility compared to the benzylamino-hydroxypropyl moiety in the target compound .
  • N-(3-methoxypropyl)-4-methylbenzenesulfonamide (C₁₁H₁₇NO₃S, MW 243.32): Features a methoxypropyl chain, improving aqueous solubility but lacking the aromatic rigidity of the mesityl group .

Table 1: Structural Comparison of Sulfonamide Derivatives

Compound Key Substituents Molecular Weight Potential Applications
Target Compound Benzylamino-hydroxypropyl, Mesityl Not Provided Enzyme inhibition, Drug delivery
N-(3-bromophenyl)-3-methylbenzenesulfonamide Bromophenyl, Methylbenzenesulfonamide 326.21 Halogen-mediated binding
N-(3-methoxypropyl)-4-methylbenzenesulfonamide Methoxypropyl, Methylbenzenesulfonamide 243.32 Solubility-enhanced therapeutics
Hydroxypropyl-Amino Derivatives

Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () and tert-butyl (3-((3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)carbamoyl)phenyl)carbamate () highlight the role of hydroxypropyl-amino motifs in metal coordination and drug delivery. The target compound’s hydroxypropyl group may similarly act as an N,O-bidentate ligand, enabling catalytic or pharmacokinetic modulation .

Pharmacokinetic and Therapeutic Comparison

Polymer-Drug Conjugates

While the target compound is a small molecule, PK1 ()—a polymer-doxorubicin conjugate—demonstrates the advantages of structural modifications. PK1’s extended plasma half-life (elimination t₁/₂ ~93 h) and reduced cardiotoxicity suggest that sulfonamide derivatives like the target compound could benefit from similar linker strategies to optimize biodistribution .

Hydroxamic Acid Derivatives

Hydroxamic acids such as N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide () exhibit antioxidant and enzyme-inhibitory activities. The target compound’s sulfonamide group may mimic hydroxamic acid’s metal-chelating properties, though with distinct selectivity profiles .

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